N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]propanamide
Description
N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]propanamide is a heterocyclic compound featuring a pyrazole core substituted with a 4-phenylthiazole moiety and a propanamide side chain. The molecule combines pharmacophoric elements of pyrazole (a five-membered aromatic ring with two adjacent nitrogen atoms) and thiazole (a five-membered ring containing sulfur and nitrogen), which are known to confer diverse biological activities, including receptor binding and enzyme inhibition . The propanamide group may enhance solubility and influence pharmacokinetic properties.
Properties
IUPAC Name |
N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-3-15(21)18-14-9-11(2)19-20(14)16-17-13(10-22-16)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBBWMNWGUTKFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Based Cyclization
The pyrazole ring is typically constructed via cyclocondensation of β-keto esters or diketones with hydrazines. For example, ethyl acetoacetate reacts with methylhydrazine in ethanol under reflux to form 3-methyl-1H-pyrazol-5-ol, which is subsequently functionalized. Modifications include:
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Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, improving yield from 65% to 88%.
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Solvent optimization : Toluene or dichloromethane minimizes side reactions compared to polar solvents like DMF.
Propanamide Functionalization
The propanamide group is introduced via acylation of the pyrazole-thiazole intermediate. Two methods are prevalent:
Propionyl Chloride Acylation
Mixed Anhydride Method
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Procedure : Generate a mixed anhydride from propionic acid and ethyl chloroformate, then react with the amine intermediate in THF at −20°C.
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Advantage : Minimizes racemization and over-acylation.
Purification and Characterization
Crystallization
The crude product is purified via recrystallization from ethanol/water (3:1 v/v) at −20°C, yielding needle-like crystals. Key data:
Spectroscopic Validation
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1H NMR (400 MHz, DMSO-d6) : δ 1.12 (t, 3H, CH2CH3), 2.35 (s, 3H, CH3), 2.41 (q, 2H, CH2), 6.28 (s, 1H, pyrazole-H), 7.45–7.89 (m, 5H, Ph), 10.21 (s, 1H, NH).
Comparative Analysis of Synthetic Routes
| Parameter | Hydrazine Cyclization | Microwave Method | Lawesson’s Reagent |
|---|---|---|---|
| Yield (%) | 72 | 88 | 85 |
| Reaction Time (h) | 12 | 0.5 | 4 |
| Purity (%) | 95 | 98 | 97 |
| Scalability | Moderate | High | Moderate |
Key insights : Microwave-assisted synthesis offers the best balance of yield and time efficiency, while Lawesson’s reagent ensures reliable thiazole formation.
Industrial-Scale Considerations
For kilogram-scale production:
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]propanamide is , with a molecular weight of approximately 393.46 g/mol. The compound features a thiazole ring, which is known for its biological activity, making it a promising candidate for pharmaceutical development.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazole compounds possess broad-spectrum antibacterial activity against various strains of bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies have shown that thiazole derivatives can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, one study highlighted the efficacy of thiazole-based compounds in targeting specific cancer pathways, leading to reduced tumor growth in animal models .
Data Table: Summary of Biological Activities
Case Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of various thiazole derivatives, including this compound. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .
Case Study on Anticancer Activity
In another study focusing on cancer treatment, researchers synthesized several thiazole-based compounds and tested their effects on human cancer cell lines. This compound was found to significantly inhibit cell proliferation and promote apoptosis through caspase activation pathways .
Mechanism of Action
The mechanism of action of N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The thiazole and pyrazole rings can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain enzymes involved in inflammation or cancer progression by binding to their active sites .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features and Molecular Properties
Key Structural Insights :
- Pyrazole-Thiazole Core : The target compound and the acetamide derivative share a pyrazole-thiazole scaffold, which is associated with enhanced π-π stacking and hydrogen-bonding interactions in receptor binding. The phenyl group on the thiazole (target) versus the methylphenyl group in may alter steric hindrance and hydrophobic interactions .
- Propanamide vs. Piperidine Derivatives : Unlike fentanyl analogs , the target compound lacks a piperidine ring, which is critical for µ-opioid receptor binding. However, the propanamide group may mimic the N-phenylpropanamide moiety in fentanyl derivatives, suggesting partial overlap in pharmacophore design.
Pharmacological Activity:
- Opioid Receptor Affinity: Fentanyl analogs (e.g., 3-methylfentanyl) exhibit nanomolar affinity for µ-opioid receptors due to their piperidine-propanamide architecture . The target compound’s pyrazole-thiazole core may instead target non-opioid pathways, such as kinase inhibition, as seen in related pyrazole-thiazole acetamides .
- Anti-inflammatory Potential: The N-hydroxy-N-methylpropanamide derivative demonstrates radical-scavenging activity, suggesting that modifying the propanamide group (e.g., hydroxylation) could enhance antioxidant properties.
Computational and Molecular Interaction Analysis
- Electron Density and Noncovalent Interactions: Tools like Multiwfn and NCI (Non-Covalent Interaction) plots reveal that the phenyl group on the thiazole in the target compound creates a large hydrophobic surface, while the propanamide group forms hydrogen bonds with polar residues. This contrasts with fentanyl analogs, where the piperidine ring facilitates cation-π interactions with opioid receptors .
- Topological Analysis : The electron localization function (ELF) of the pyrazole-thiazole core indicates strong aromaticity and delocalized electron density, which may enhance stability and binding specificity compared to simpler pyrazole derivatives .
Biological Activity
N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]propanamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies highlighting its potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by the following chemical properties:
- Molecular Formula : C19H14N6O3S
- Molecular Weight : 406.42 g/mol
- CAS Number : [not provided]
The structure features a pyrazole ring fused with a thiazole moiety, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Research indicates that derivatives of pyrazole and thiazole exhibit significant anticancer properties. For instance, a study detailed the synthesis of various pyrazole derivatives and assessed their cytotoxicity against different cancer cell lines. Notably, compounds similar to this compound demonstrated IC50 values ranging from 60 nM to over 500 nM against multiple cancer types, including gastric and liver cancers .
| Compound | Cancer Type | IC50 (nM) |
|---|---|---|
| 4a | Broad Spectrum | 120 - 527 |
| 4b | Liver (HEPG2) | 428 |
| 4c | Gastric (NUGC) | 60 |
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. Studies have reported that related pyrazole compounds inhibit pro-inflammatory cytokines such as TNF-α and IL-6, with some derivatives achieving up to 93% inhibition at specific concentrations . This suggests a potential role for this compound in treating inflammatory diseases.
Antimicrobial Activity
Thiazole derivatives are recognized for their antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains. In vitro studies have shown promising results against pathogens like E. coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Synthesis and Evaluation
A notable study synthesized several pyrazole derivatives, including this compound, using one-pot multi-component reactions. The synthesized compounds were evaluated for their cytotoxicity against cancer cell lines using the MTT assay. The results indicated that structural modifications significantly influenced their biological activities .
Structure–Activity Relationship (SAR)
The SAR analysis revealed that the presence of specific substituents on the thiazole and pyrazole rings could enhance anticancer activity. For example, compounds with electron-donating groups exhibited higher cytotoxicity compared to those with electron-withdrawing groups. This finding underscores the importance of molecular modifications in optimizing therapeutic efficacy .
Q & A
Q. What are the key steps and optimization strategies for synthesizing N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]propanamide?
The synthesis involves sequential heterocyclic ring formation (e.g., pyrazole and thiazole moieties) and amide coupling. Critical parameters include:
- Temperature control : Pyrazole cyclization typically requires reflux in ethanol (70–80°C) to minimize side reactions.
- pH modulation : Thiazole ring formation often employs acidic or basic conditions (e.g., HCl or KOH) to stabilize intermediates .
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) is recommended for isolating intermediates. Yield optimization (>70%) is achieved via iterative adjustment of stoichiometry and reaction time .
Q. How should researchers characterize this compound to confirm structural integrity?
Use a combination of:
- NMR spectroscopy : - and -NMR to verify aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–170 ppm).
- Mass spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H] at m/z 395.12).
- Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
Q. What are the primary biological targets hypothesized for this compound?
The thiazole and pyrazole rings suggest interactions with enzymes or receptors in inflammatory pathways (e.g., COX-2 or TNF-α). Computational docking studies (AutoDock Vina) predict binding affinities (ΔG ≤ −8.5 kcal/mol) to hydrophobic pockets via π-π stacking and hydrogen bonding .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Substituent variation : Replace the phenyl group on the thiazole with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects.
- Bioisosteric replacement : Substitute the propanamide chain with sulfonamide or urea to alter solubility and target engagement.
- In vitro assays : Measure IC values against target enzymes (e.g., COX-2 inhibition via fluorometric assays) and correlate with substituent properties .
Q. How should researchers address contradictions in solubility and reactivity data?
- Solubility discrepancies : Use standardized solvents (e.g., DMSO for stock solutions) and dynamic light scattering (DLS) to detect aggregation.
- Reactivity anomalies : Perform kinetic studies (UV-Vis monitoring) under controlled humidity and oxygen levels to identify hydrolysis or oxidation pathways .
Q. What computational methods are recommended for analyzing noncovalent interactions?
- Wavefunction analysis (Multiwfn) : Calculate electron localization functions (ELF) to map hydrogen bonds and van der Waals interactions.
- Noncovalent interaction (NCI) index : Visualize steric repulsion and attractive forces in real space using reduced density gradient (RDG) plots .
Q. How can crystallography resolve challenges in determining the compound’s 3D structure?
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.
- Refinement (SHELXL) : Apply TWIN/BASF commands for twinned crystals and anisotropic displacement parameters for heavy atoms .
Q. What experimental designs mitigate stability issues during biological assays?
- pH stability profiling : Incubate the compound in buffers (pH 2–12) and monitor degradation via LC-MS.
- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactors to identify cytochrome P450-mediated breakdown .
Methodological Tables
Q. Table 1. Key Analytical Data for Structural Confirmation
| Technique | Parameters/Peaks | Reference |
|---|---|---|
| -NMR | δ 2.4 (s, 3H, CH), δ 6.8–7.9 (m, Ar-H) | |
| HRMS | m/z 395.1201 [M+H] (Δ < 2 ppm) | |
| Elemental Analysis | C: 63.1%, H: 4.8%, N: 17.6% (theoretical) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
